Ortetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

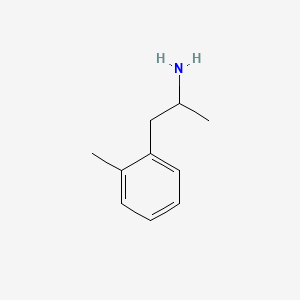

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMQBDFHXOOXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863569 | |

| Record name | 2-Methylamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-32-5 | |

| Record name | Ortetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ortetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF4N11KKKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ortetamine's Interaction with Monoamine Neurotransmitters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a psychoactive substance belonging to the amphetamine class. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the monoamine neurotransmitter systems. It is established that this compound functions as a monoamine releasing agent and reuptake inhibitor, primarily targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in its stimulant effects. This document collates available pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism and the workflows used to study it.

Introduction

This compound is a structural analog of amphetamine, characterized by a methyl group at the ortho position of the phenyl ring. Like other amphetamines, its pharmacological effects are primarily mediated through its interaction with monoamine transporters.[1] These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By interfering with this process, this compound potentiates monoaminergic neurotransmission. Understanding the precise quantitative interactions of this compound with these transporters is crucial for predicting its psychoactive profile and potential therapeutic or adverse effects.

Quantitative Pharmacology of this compound

A comprehensive review of the scientific literature reveals a notable scarcity of publicly available quantitative data regarding this compound's binding affinity (Ki), uptake inhibition potency (IC50), and neurotransmitter release efficacy (EC50) at the dopamine, norepinephrine, and serotonin transporters. While qualitative descriptions of its action as a monoamine releasing agent are prevalent, specific potency and efficacy values from standardized assays are not readily found in published studies.

For the purpose of providing a comparative framework, the following table presents typical quantitative data for the parent compound, amphetamine, which is expected to have a pharmacological profile similar to this compound. It is important to note that the ortho-methylation in this compound may influence its potency and selectivity at the different monoamine transporters.

| Compound | Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |

| d-Amphetamine | DAT | 34.4 | 40.1 | 7.9 |

| NET | 7.1 | 13.1 | 1.8 | |

| SERT | 1856 | 1240 | 248 |

Note: The data for d-Amphetamine is compiled from various sources and is provided for comparative purposes only. The absence of specific data for this compound highlights a gap in the current pharmacological literature.

Mechanism of Action: A Dual Role

This compound exerts its effects on monoamine neurotransmission through a dual mechanism of action:

-

Inhibition of Reuptake: this compound competitively inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft.

-

Promotion of Efflux (Release): As a substrate for the monoamine transporters, this compound is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and altering the pH gradient of synaptic vesicles. This disruption leads to an increase in the cytosolic concentration of monoamine neurotransmitters, which are then transported out of the neuron and into the synaptic cleft via a process known as reverse transport or efflux, mediated by DAT, NET, and SERT.

Figure 1: this compound's mechanism of action on monoamine neurotransmission.

Experimental Protocols

The characterization of this compound's pharmacological profile involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

-

Objective: To measure the displacement of a selective radioligand from the monoamine transporters by this compound.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 cells).

-

Selective radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Monoamine Transporter Uptake Assays

These assays measure the ability of this compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into cells expressing the respective transporters, providing an IC50 value.

-

Objective: To quantify the potency of this compound in blocking the transport of monoamines.

-

Materials:

-

Cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-293 cells) cultured in 96-well plates.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

This compound hydrochloride.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound or vehicle in uptake buffer.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled substrate.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor.

-

Data are analyzed to determine the IC50 value of this compound for uptake inhibition at each transporter.

-

In Vitro Neurotransmitter Release (Superfusion) Assays

These assays are used to measure the ability of this compound to evoke the release of preloaded radiolabeled monoamines from synaptosomes or brain slices, providing an EC50 value for release.

-

Objective: To quantify the efficacy and potency of this compound as a monoamine releasing agent.

-

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) or brain slices.

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Superfusion apparatus.

-

This compound hydrochloride.

-

Physiological buffer (e.g., Krebs-bicarbonate buffer).

-

-

Procedure:

-

Preload the synaptosomes or brain slices with the respective radiolabeled monoamine.

-

Transfer the loaded tissue to the superfusion chambers and perfuse with physiological buffer to establish a stable baseline of spontaneous release.

-

Expose the tissue to varying concentrations of this compound for a defined period.

-

Collect the superfusate fractions at regular intervals.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

At the end of the experiment, lyse the tissue to determine the total remaining radioactivity.

-

Calculate the fractional release of the radiolabel for each time point and analyze the data to determine the EC50 value for this compound-induced release.

-

Experimental and Logical Workflow

The characterization of a novel compound like this compound follows a logical progression of experiments to elucidate its mechanism of action.

Figure 2: Typical experimental workflow for characterizing a novel monoamine transporter ligand.

Conclusion

This compound's primary mechanism of action involves the inhibition of reuptake and promotion of release of dopamine, norepinephrine, and serotonin via their respective transporters. While its qualitative effects are understood to be similar to other amphetamines, a significant gap exists in the scientific literature regarding its specific quantitative pharmacology. The detailed experimental protocols provided in this guide serve as a blueprint for researchers aiming to fill this knowledge gap. A thorough characterization of this compound's potency and selectivity at DAT, NET, and SERT is essential for a complete understanding of its psychoactive properties and for guiding future research in drug development and neuroscience. Further investigation is warranted to fully elucidate the structure-activity relationships of ortho-substituted amphetamines and their therapeutic potential.

References

The Pharmacological Profile of Ortetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Its pharmacological profile is characterized by its action as a monoamine releasing agent, impacting the presynaptic release and reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Furthermore, it exhibits activity as a serotonin 5-HT2A receptor agonist. While structurally similar to amphetamine and methamphetamine, the ortho-position of the methyl group on the phenyl ring influences its potency and receptor interactions. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, receptor interactions, and pharmacokinetic profile, based on available preclinical data. Due to limitations in the publicly available scientific literature, specific quantitative data on receptor binding affinities for this compound are scarce. However, comparative data with related amphetamines provide valuable context for its pharmacological activity.

Mechanism of Action

This compound's primary mechanism of action is the promotion of monoamine neurotransmitter release from presynaptic neurons.[1] This is coupled with an inhibition of their reuptake, leading to an overall increase in the concentration of these neurotransmitters in the synaptic cleft.[1] The primary molecular targets are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1]

This compound also functions as a serotonin receptor agonist, with a specific affinity for the 5-HT2A receptor subtype.[1][2] This interaction is believed to contribute to its psychoactive properties.[1]

Monoamine Release

As a substrate for monoamine transporters, this compound is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations. This elevated cytosolic concentration reverses the direction of the plasma membrane transporters (DAT, NET, and SERT), causing the efflux of dopamine, norepinephrine, and serotonin into the synapse.

5-HT2A Receptor Agonism

This compound's agonistic activity at the 5-HT2A receptor is a key feature of its pharmacological profile, shared with other psychoactive substances.[1][2] Activation of this G-protein coupled receptor initiates a downstream signaling cascade that contributes to its overall effects on perception and mood.[2]

Quantitative Pharmacological Data

Specific quantitative data on the binding affinities (Ki values) or inhibitory concentrations (IC50) of this compound at monoamine transporters are limited in the available literature.[1] However, comparative data for amphetamine and methamphetamine, as well as in vivo potency data for this compound, provide a basis for understanding its pharmacological profile.

| Parameter | Drug | Value | Species/Assay | Reference |

| In Vivo Potency | ||||

| ED50 (Drug Discrimination) | This compound (oTAP) | 4.1 mg/kg | Rat | Higgs & Glennon, 1990 |

| ED50 (Drug Discrimination) | (+)-Amphetamine | ~0.41 mg/kg | Rat | Higgs & Glennon, 1990 |

| Monoamine Transporter Inhibition (Ki in µM) | DAT | NET | SERT | |

| Amphetamine | Human | ~0.6 | 0.07-0.1 | 20-40 |

| Methamphetamine | Human | ~0.5 | ~0.1 | 10-40 |

Note: The ED50 value for (+)-Amphetamine is estimated based on the statement that this compound is approximately one-tenth as potent.

Experimental Protocols

Drug Discrimination Studies

Objective: To assess the subjective effects of a test compound by determining if it substitutes for a known training drug in animals.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training Phase:

-

Rats are trained to press one of two levers to receive a food reward (e.g., sucrose pellet) under a specific schedule of reinforcement (e.g., Fixed Ratio 20).

-

Prior to each session, rats are administered either the training drug (e.g., 0.3 mg/kg d-methamphetamine, IP) or saline.

-

Following the training drug, responses on one lever are reinforced, while after saline administration, responses on the other lever are reinforced.

-

Training continues until a high level of accuracy in discriminating between the drug and saline is achieved (e.g., ≥80% of responses on the correct lever for several consecutive sessions).

-

-

Testing Phase (Generalization):

-

Various doses of the test compound (e.g., this compound) are administered to the trained animals.

-

The percentage of responses on the drug-associated lever is measured.

-

Full substitution is typically defined as ≥80% of responses on the drug lever, indicating similar subjective effects to the training drug. Partial substitution falls between 20% and 80%.

-

This protocol is a generalized description based on common practices in the field.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or nucleus accumbens).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a baseline collection period to allow for equilibration, the drug of interest (e.g., amphetamine) is administered (e.g., intraperitoneally).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Analysis:

-

The concentrations of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples are quantified using analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry.

-

This protocol is a generalized description based on common practices in the field.

Signaling Pathways

Amphetamine-Induced Monoamine Release

Caption: this compound's mechanism of monoamine release.

5-HT2A Receptor Gq/11 Signaling Pathway

Caption: 5-HT2A receptor-mediated Gq/11 signaling cascade.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound are not widely available in the public domain. However, the general pharmacokinetic properties of amphetamine-type stimulants can provide an expected profile.

| Parameter | General Value for Amphetamines |

| Oral Bioavailability | Good |

| Volume of Distribution | High (~4 L/kg) |

| Plasma Protein Binding | Low (<20%) |

| Elimination Half-life | 6-12 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

These values are general for amphetamine-type stimulants and may not be fully representative of this compound.

Structure-Activity Relationships

The chemical structure of this compound is 1-(2-methylphenyl)propan-2-amine. It is a positional isomer of methamphetamine. The key structural feature is the methyl group at the ortho (2-) position of the phenyl ring. This substitution distinguishes it from amphetamine (unsubstituted phenyl ring) and methamphetamine (N-methylation).[1]

The position of the methyl group on the phenyl ring significantly influences the pharmacological activity of amphetamine analogs. In drug discrimination studies, this compound (2-methylamphetamine) was found to substitute for dextroamphetamine, whereas 3-methylamphetamine and 4-methylamphetamine only produced partial generalization. This suggests that the ortho-methyl substitution retains an amphetamine-like stimulus effect, albeit with reduced potency.[3] The ortho-methyl group is thought to decrease steric hindrance compared to dextroamphetamine, which may contribute to its lower binding affinity and potency.[1]

Conclusion

This compound is a monoamine releasing agent and 5-HT2A receptor agonist with a pharmacological profile similar to, but less potent than, dextroamphetamine. Its primary mechanism involves the reversal of monoamine transporters (DAT, NET, and SERT), leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. While comprehensive quantitative data on its receptor binding affinities are lacking, in vivo studies confirm its amphetamine-like subjective effects. The ortho-methyl substitution on the phenyl ring is a key determinant of its pharmacological activity. Further research is required to fully elucidate the specific binding kinetics and detailed pharmacokinetic profile of this compound to better understand its therapeutic potential and abuse liability.

References

- 1. Determination of amphetamine in rat brain by in vivo microdialysis and ion-pairing liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gq alpha subunit - Wikipedia [en.wikipedia.org]

Ortetamine (2-Methylamphetamine): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant belonging to the amphetamine class of compounds. As a positional isomer of methamphetamine, its chemical structure is characterized by a methyl group at the ortho (2-) position of the phenyl ring. This structural modification influences its pharmacological profile, distinguishing it from amphetamine and other isomers. This technical guide provides an in-depth overview of the core physicochemical properties, pharmacology, and synthesis of this compound, intended for a scientific audience. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate molecular interactions and synthetic pathways.

Chemical and Physical Properties

This compound is a chiral compound, and its properties can be influenced by the specific stereoisomer. Unless otherwise specified, the data presented here refers to the racemic mixture.

| Property | Value | Source(s) |

| IUPAC Name | 1-(2-methylphenyl)propan-2-amine | [1] |

| Synonyms | 2-Methylamphetamine, o-Methylamphetamine, this compound | [1] |

| CAS Number | 5580-32-5 | [2] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molar Mass | 149.237 g/mol | [3][4] |

| Appearance | Crystalline solid (as hydrochloride salt) | [3] |

| XLogP3 | 2.5 | [3] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Complexity | 111 | [1] |

Pharmacology

The pharmacological effects of this compound are primarily mediated through its interaction with monoamine neurotransmitter systems.[3] It acts as a releasing agent and reuptake inhibitor of dopamine, norepinephrine, and serotonin.[3]

Pharmacodynamics

This compound's mechanism of action is similar to that of other amphetamines, involving the disruption of vesicular monoamine storage and the reversal of transporter function for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft.

Some sources suggest that this compound also acts as a serotonin 5-HT2A receptor agonist, a property shared with some psychedelic amphetamines.[2] However, the absence of a 2,5-dimethoxy motif, which is common in potent 5-HT2A agonists of the phenethylamine class, suggests that its activity at this receptor may be weaker.[3]

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans is not available. However, based on its structural similarity to amphetamine and methamphetamine, its pharmacokinetic profile is expected to be similar. Amphetamine-type stimulants are generally well-absorbed orally, have a large volume of distribution, and low plasma protein binding.[5]

Metabolism: Studies on the metabolism of the structurally related 2-methyl-amphetamine in rats have identified several key metabolic pathways.[3] These are expected to be similar for this compound and include:

-

Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

-

Hydroxylation of the phenylmethyl group: Addition of a hydroxyl group to the methyl substituent on the phenyl ring, which can be followed by oxidation to a carboxylic acid.

-

Hydroxylation of the side chain.

-

Phase II conjugation: Glucuronidation and/or sulfation of the hydroxyl and carboxyl groups.

The cytochrome P450 enzyme CYP2D6 is known to be involved in the metabolism of amphetamines and is likely a key enzyme in the biotransformation of this compound.[3]

Excretion: Amphetamine and its metabolites are primarily excreted in the urine.[5] The rate of excretion is dependent on urinary pH.[5]

Experimental Protocols

Synthesis of this compound via Reductive Amination

The most common method for the synthesis of this compound is the reductive amination of 2-methylphenylacetone (also known as o-tolylacetone).[2][3] This is a two-step, one-pot reaction where the ketone is first condensed with an amine source (e.g., ammonia) to form an imine, which is then reduced to the corresponding amine.

Materials:

-

2-Methylphenylacetone

-

Ammonia source (e.g., ammonium acetate, aqueous ammonia)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or catalytic hydrogenation with H₂ over Pd/C)

-

Anhydrous methanol or ethanol

-

Glacial acetic acid (as a catalyst for imine formation)

-

Diethyl ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Hydrochloric acid (for salt formation and precipitation)

Procedure (Generalized):

-

Dissolve 2-methylphenylacetone and an excess of the ammonia source in anhydrous methanol.

-

Add a catalytic amount of glacial acetic acid to the solution to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₃CN) portion-wise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic by adding a suitable base (e.g., NaOH solution).

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over an anhydrous drying agent.

-

Filter and remove the solvent under reduced pressure to yield the freebase of this compound as an oil.

-

For purification and to obtain a stable salt, dissolve the freebase in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Monoamine Transporter Binding Assay Protocol (Representative)

This protocol describes a general method for determining the binding affinity of a test compound like this compound to monoamine transporters (DAT, NET, SERT) using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known inhibitor, e.g., cocaine for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate cell membranes, the radioligand at a concentration near its Kd, and either the vehicle, this compound at various concentrations, or the non-specific binding control.

-

Incubate the plates at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound (2-methylamphetamine) is a classic example of a substituted amphetamine whose pharmacological properties are modulated by the position of a single methyl group on the phenyl ring. Its primary mechanism of action as a monoamine releasing agent and reuptake inhibitor aligns it with other stimulant amphetamines. While it is a valuable tool for SAR studies and as an analytical reference standard, a comprehensive understanding of its quantitative pharmacology and human pharmacokinetics is still lacking in the public domain. Further research is needed to fully characterize its receptor binding affinities and metabolic profile to better understand its potential effects and to aid in its identification in forensic and clinical settings.

References

- 1. This compound | C10H15N | CID 115808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 5580-32-5 [smolecule.com]

- 3. This compound | 5580-32-5 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Ortetamine IUPAC name and CAS number 5580-32-5

An In-depth Technical Guide to Ortetamine (CAS 5580-32-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. Structurally, it is a positional isomer of methamphetamine. Like other amphetamines, it is recognized for its psychoactive properties and primarily functions as a monoamine releasing agent. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, pharmacological profile, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents comparative data for structurally related amphetamine analogs to provide a functional context.

Chemical Identification

This compound is systematically identified by its IUPAC name and CAS number, which are crucial for regulatory and research purposes. Its chemical properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-(2-methylphenyl)propan-2-amine |

| CAS Number | 5580-32-5 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Synonyms | 2-Methylamphetamine, o,α-Dimethylphenethylamine, 1-(o-Tolyl)propan-2-amine |

Pharmacological Profile

Mechanism of Action

This compound's primary mechanism of action is the release of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT), from presynaptic neurons. This is achieved by interacting with the respective monoamine transporters (DAT, NET, and SERT). Amphetamines are known to be transporter substrates, meaning they are taken up into the neuron and subsequently disrupt the vesicular storage of neurotransmitters, leading to a reversal of transporter function and non-vesicular release of neurotransmitters into the synapse. Additionally, some amphetamine derivatives exhibit activity as agonists at serotonin receptors, particularly the 5-HT₂A receptor, which may contribute to their psychoactive effects.

Quantitative Pharmacological Data

Specific binding affinity (Ki) and functional potency (EC50) values for this compound are not widely reported. However, data from closely related amphetamine analogs provide insight into the expected pharmacological profile. The following tables summarize in vitro data for d-amphetamine and d-methamphetamine at the human monoamine transporters.

Table 3.2.1: Comparative Binding Affinities (Ki, nM) of Amphetamine Analogs at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| d-Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |

| d-Methamphetamine | ~600 | ~100 | ~10,000-40,000 |

Note: These values are compiled from various studies and represent approximate affinities. The original research should be consulted for specific experimental details.

Table 3.2.2: Comparative Potencies (EC50, nM) of Amphetamine Analogs for Monoamine Release

| Compound | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) | Serotonin Release (EC50, nM) |

| d-Amphetamine | 24-52 | 7.1 | 1756 |

| d-Methamphetamine | 24.5 | 11.4 | 639 |

Note: These values are derived from studies on rat brain synaptosomes and may vary depending on the experimental system.

Animal studies indicate that this compound substitutes for dextroamphetamine in drug discrimination tests, but with approximately one-tenth the potency.

Pharmacokinetic Properties

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound is the reductive amination of 2-methylphenylacetone.

Protocol: Reductive Amination of 2-Methylphenylacetone

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methylphenylacetone in a solvent such as methanol.

-

Amine Source: Add a source of ammonia, such as ammonium chloride, to the solution.

-

Reducing Agent: Introduce a reducing agent, for example, sodium cyanoborohydride, to the mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature with stirring for a specified period, typically several hours to overnight.

-

Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like diethyl ether.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography to yield this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general method to determine the binding affinity of a test compound like this compound for DAT, NET, or SERT.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum for DAT, frontal cortex for NET/SERT) or cells expressing the transporter of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure the potency of a test compound to induce the release of monoamines from synaptosomes.

Protocol: Synaptosome Neurotransmitter Release Assay

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions by differential centrifugation of brain homogenates.

-

Radiolabel Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake.

-

Release Experiment: Wash the synaptosomes to remove excess radiolabel. Aliquot the loaded synaptosomes and expose them to varying concentrations of the test compound (this compound).

-

Sample Collection: After a short incubation period, terminate the release by rapid filtration or centrifugation.

-

Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter released at each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release effect.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Postulated 5-HT2A Receptor Signaling Pathway for this compound.

Experimental Workflow Diagram

Caption: Workflow for Neurotransmitter Release Assay.

Preliminary Studies on the Neuroprotective Effects of Ortetamine: A Review of Available Evidence

A comprehensive search for preliminary studies on the neuroprotective effects of Ortetamine has yielded no specific preclinical or clinical data on this compound. The scientific literature, as indexed in major databases, does not appear to contain research focused on the neuroprotective properties of this compound.

This lack of available information prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways related to this compound.

However, the search for neuroprotective agents in the class of compounds related to this compound revealed a significant body of research on Ketamine and its enantiomer Esketamine . These compounds have been extensively studied for their neuroprotective effects in various models of neurological injury and disease.

Given the absence of data on this compound, we can, with your approval, pivot this technical guide to focus on the well-documented neuroprotective effects of Ketamine. This would allow for a comprehensive analysis complete with:

-

Quantitative Data Presentation: Summarizing data from numerous preclinical studies in structured tables.

-

Detailed Experimental Protocols: Outlining the methodologies used in key in vitro and in vivo experiments.

-

Signaling Pathway and Workflow Visualization: Creating diagrams using Graphviz to illustrate the molecular mechanisms of Ketamine's neuroprotective actions.

Please advise if you would like to proceed with a detailed technical guide on the neuroprotective effects of Ketamine as a representative and thoroughly researched compound in a similar class.

Ortetamine as a Serotonin 5-HT2A Receptor Agonist: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Core Aspects of Ortetamine as a Serotonin 5-HT2A Receptor Agonist

This technical guide provides a comprehensive overview of the pharmacology of this compound (2-methylamphetamine) as a putative agonist of the serotonin 5-HT2A receptor. The document outlines the canonical signaling pathways of the 5-HT2A receptor, detailed protocols for its characterization, and the current state of knowledge regarding this compound's activity.

It is critical to note at the outset that while this compound is structurally related to known phenethylamine 5-HT2A agonists, a thorough review of published scientific literature reveals a significant lack of specific quantitative data—such as binding affinity (Kᵢ) and functional potency (EC₅₀)—for this compound's direct interaction with the 5-HT2A receptor. The information presented herein is based on established principles of 5-HT2A receptor pharmacology and provides a framework for the systematic evaluation of this compound.

The Serotonin 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is a primary target for serotonergic psychedelic drugs and a modulator of various central nervous system functions.[1] Its activation initiates a cascade of intracellular events, predominantly through coupling to the Gαq signal transduction pathway.[2]

Upon agonist binding, the Gαq protein is activated and stimulates the enzyme phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3][4] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][5] The elevation of intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to a cellular response.[3] The receptor can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, in a ligand-dependent manner.[6]

Quantitative Assessment of Receptor Interaction

A quantitative analysis of a compound's interaction with a receptor involves determining its binding affinity (the strength of the interaction) and its functional potency and efficacy (the ability to elicit a biological response).

| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Reference |

| DOI | 3.62 | 40 | IP-1 Accumulation | [7] |

| DOM | 16 - 19 | 40 | IP-1 Accumulation | [7] |

| Serotonin (5-HT) | ~10 | 40 | IP-1 Accumulation | [7] |

| LSD | 0.57 | 1.5 | IP-1 Accumulation | [7] |

Disclaimer: The data in this table are for comparative purposes only and do not represent the pharmacological profile of this compound.

Experimental Protocols

To characterize a compound like this compound, standardized in vitro assays are employed. The following sections detail the methodologies for two fundamental assessments of 5-HT2A receptor agonism.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[8]

-

Radioligand: [³H]ketanserin or [¹²⁵I]DOI, used at a concentration near its Kₔ value.[7][9]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity ligand like ketanserin or clozapine.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel Cell Harvester), glass fiber filters (GF/B or GF/C), and a liquid scintillation counter.

Protocol:

-

Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific control, or varying concentrations of the test compound (this compound). A typical concentration range for the test compound would be 10⁻¹¹ M to 10⁻⁵ M.

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[7]

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding CPM from the total binding CPM. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Functional Assay (for EC₅₀ Determination)

This cell-based assay measures the increase in intracellular calcium concentration following receptor activation, a direct consequence of the Gq signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the human 5-HT2A receptor.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[5]

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 6.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: A fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader capable of kinetic reads.

Protocol:

-

Cell Plating: Plate the 5-HT2A-expressing cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to near-confluency.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

-

Compound Preparation: Prepare a separate plate containing serial dilutions of the test compound (this compound) and a reference agonist (e.g., serotonin) at concentrations higher than the final assay concentration.

-

Measurement: Place the cell plate into the fluorescence reader. Establish a stable baseline fluorescence reading for each well.

-

Agonist Addition: The instrument adds the compound solutions from the source plate to the cell plate, and fluorescence is measured kinetically over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. The EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression. Efficacy is often expressed relative to the maximal response produced by a reference full agonist like serotonin.

Conclusion

This compound, or 2-methylamphetamine, is a phenethylamine stimulant with a structural resemblance to known 5-HT2A receptor agonists. The canonical Gq-coupled signaling pathway of the 5-HT2A receptor is well-understood, and robust in vitro methodologies exist to precisely quantify the binding and functional parameters of any prospective ligand. However, there is a conspicuous absence of empirical data characterizing the direct interaction of this compound with the 5-HT2A receptor. While early behavioral studies suggest it possesses amphetamine-like properties, its specific serotonergic pharmacology remains undefined.[3] The protocols and information detailed in this guide provide a clear roadmap for future research to elucidate the precise affinity, potency, and efficacy of this compound, thereby formally establishing its role as a potential 5-HT2A receptor agonist.

References

- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 2. (R)-MDMA - Wikipedia [en.wikipedia.org]

- 3. Stimulus properties of ring-methyl amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of serotonin 5-HT2A receptors in memory and cognition [frontiersin.org]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic methamphetamine self-administration dysregulates 5-HT2A and mGlu2 receptor expression in the rat prefrontal and perirhinal cortex: comparison to chronic phencyclidine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evidence for 5-HT2 involvement in the mechanism of action of hallucinogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discriminative-stimulus effects of second generation synthetic cathinones in methamphetamine-trained rats | RTI [rti.org]

Structure-Activity Relationship (SAR) Studies of Ortetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine, also known as 2-methylamphetamine, is a stimulant drug belonging to the amphetamine class. As a positional isomer of methamphetamine, its pharmacological profile is of significant interest in the field of medicinal chemistry and drug development for understanding the nuanced effects of structural modifications on activity at monoamine transporters and receptors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and concepts.

This compound is characterized by a methyl group at the ortho (2-) position of the phenyl ring of the amphetamine scaffold.[1] This substitution distinguishes it from its isomers, 3-methylamphetamine and 4-methylamphetamine, as well as from the parent compound amphetamine and the N-methylated methamphetamine. The primary mechanism of action for this compound, like other amphetamines, involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.[2] It also exhibits activity at serotonin receptors, particularly the 5-HT2A subtype.

Structure-Activity Relationship (SAR) Analysis

The position of the methyl group on the phenyl ring of amphetamine derivatives significantly influences their pharmacological activity. The following table summarizes the available quantitative and qualitative data for this compound and its positional isomers, providing a basis for the SAR analysis.

Quantitative Data Summary

| Compound | Structure | Assay Type | Target | Potency (ED50) | Notes | Reference |

| This compound (2-methylamphetamine) | 2-CH₃-amphetamine | Drug Discrimination (in vivo) | Amphetamine-like stimulus | 4.1 mg/kg | Completely substituted for (+)-amphetamine. | [1] |

| 3-methylamphetamine | 3-CH₃-amphetamine | Drug Discrimination (in vivo) | Amphetamine-like stimulus | - | Only partial generalization. | |

| 4-methylamphetamine | 4-CH₃-amphetamine | Drug Discrimination (in vivo) | Amphetamine-like stimulus | - | Only partial generalization. | |

| (+)-Amphetamine | Unsubstituted | Drug Discrimination (in vivo) | Amphetamine-like stimulus | ~0.41 mg/kg | This compound is approximately 1/10th as potent. | [1] |

Key SAR Observations:

-

Ortho-Substitution: The presence of a methyl group at the ortho-position, as seen in this compound, retains the amphetamine-like discriminative stimulus effects, albeit with a tenfold reduction in potency compared to dextroamphetamine.[1] This suggests that while the ortho position can accommodate a small alkyl substituent, it may introduce some steric hindrance at the target binding site, leading to decreased potency.

-

Meta- and Para-Substitution: Methyl substitution at the meta or para positions results in compounds that only partially substitute for amphetamine in drug discrimination studies. This indicates a significant alteration in the pharmacological profile, potentially due to changes in binding affinity or efficacy at the dopamine and norepinephrine transporters, or an increased relative activity at the serotonin transporter.

-

Serotonergic Activity: While quantitative data for this compound is lacking, studies on related compounds suggest that para-substitution on the amphetamine ring tends to increase serotonergic activity. For instance, 4-methylamphetamine is known to have greater effects on serotonin release and reuptake compared to amphetamine.[2] The partial generalization of the meta and para isomers in amphetamine discrimination studies may be a consequence of their mixed dopaminergic/serotonergic profile.

Experimental Protocols

Synthesis of this compound (Reductive Amination)

A common and established method for the synthesis of this compound is the reductive amination of 2-methylphenylacetone.[3][4][5]

Materials:

-

2-methylphenylacetone

-

Ammonia (or a source of ammonia, e.g., ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)[4]

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Apparatus for inert atmosphere reaction (optional, depending on the reducing agent)

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure (General):

-

Imine Formation: Dissolve 2-methylphenylacetone and a source of ammonia in the chosen anhydrous solvent. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be shifted towards the imine by removing the water formed, for example, by using a Dean-Stark apparatus if the reaction is run at elevated temperatures, or by the presence of a dehydrating agent.

-

Reduction: To the solution containing the imine, add the reducing agent portion-wise at a controlled temperature (often 0°C to room temperature). The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the imine in the presence of the ketone starting material.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the reaction mixture is quenched carefully (e.g., with water or a dilute acid, depending on the reducing agent used). The product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Monoamine Transporter Release Assay

This protocol outlines a general procedure for measuring the release of monoamines (dopamine, norepinephrine, serotonin) from synaptosomes, a preparation of nerve terminals.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

-

This compound and other test compounds

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure (General):

-

Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

Loading with Radiolabeled Neurotransmitter: Incubate the synaptosomes with a known concentration of the radiolabeled monoamine to allow for its uptake into the nerve terminals.

-

Initiation of Release: After loading, the synaptosomes are washed to remove excess radiolabel. They are then resuspended in fresh buffer and aliquoted. The release is initiated by adding this compound or other test compounds at various concentrations.

-

Termination of Release: After a short incubation period (typically a few minutes), the release is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the released radiolabel in the supernatant to pass through.

-

Quantification: The amount of radioactivity retained on the filters (representing the amount of neurotransmitter remaining in the synaptosomes) and/or in the filtrate (representing the released neurotransmitter) is measured using a liquid scintillation counter.

-

Data Analysis: The amount of neurotransmitter released is calculated as a percentage of the total amount initially taken up. The data is then plotted against the concentration of the test compound, and EC50 values (the concentration that produces 50% of the maximal release) can be determined using non-linear regression analysis.

5-HT2A Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound for the 5-HT2A receptor using a radioligand binding assay.[6][7]

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor or from brain tissue rich in these receptors (e.g., frontal cortex).

-

Radioligand specific for the 5-HT2A receptor (e.g., [³H]ketanserin).

-

Non-labeled ("cold") ligand to determine non-specific binding (e.g., unlabeled ketanserin or another 5-HT2A antagonist).

-

This compound and other test compounds.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure (General):

-

Incubation: In a series of tubes, combine the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound). For determining total binding, no test compound is added. For determining non-specific binding, a high concentration of a non-labeled ligand is added.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, which represents the bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by the test compound is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Caption: Experimental workflow for the synthesis and SAR evaluation of this compound.

Caption: Proposed mechanism of this compound-induced dopamine release.

Conclusion

The structure-activity relationship of this compound reveals that the position of the methyl group on the amphetamine phenyl ring is a critical determinant of its pharmacological profile. The ortho-position, as in this compound, maintains the qualitative amphetamine-like effects but with reduced potency compared to the parent compound. In contrast, meta and para-substitution lead to a more divergent pharmacological profile, likely due to altered interactions with monoamine transporters and a potential increase in serotonergic activity. Further research is required to obtain specific in vitro quantitative data for this compound at the dopamine, norepinephrine, and serotonin transporters, as well as at the 5-HT2A receptor, to build a more complete and detailed SAR profile. Such data would be invaluable for the rational design of novel psychoactive compounds with tailored pharmacological properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]

Ortetamine: A Preclinical Investigation into its Therapeutic Potential for Substance Use Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Substance use disorders (SUDs) represent a significant global health challenge with a pressing need for novel therapeutic interventions. Ortetamine (2-methylamphetamine), a stimulant of the amphetamine class, has emerged as a compound of interest due to its unique pharmacological profile, suggesting a potential role in the management of SUDs. This technical guide provides a comprehensive overview of the current preclinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, and potential therapeutic efficacy. While clinical data remains limited, this document consolidates the existing scientific literature to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic utility of this compound for SUDs. All quantitative data is presented in structured tables, and key experimental methodologies and conceptual frameworks are detailed and visualized to facilitate further investigation.

Introduction

This compound, also known as 2-methylamphetamine, is a structural analog of amphetamine. Preliminary research suggests that this compound may modulate key neurotransmitter systems implicated in the pathophysiology of addiction.[1] This document synthesizes the available preclinical evidence to provide a detailed understanding of this compound's pharmacological properties and to outline a potential pathway for its investigation as a treatment for SUDs.

Mechanism of Action

This compound's pharmacological effects are believed to be primarily mediated through its interaction with monoaminergic and serotonergic systems.

2.1. Monoamine Neurotransmitter Systems

This compound is understood to increase the synaptic concentrations of dopamine, norepinephrine, and serotonin by promoting their release from presynaptic terminals and inhibiting their reuptake.[1] This modulation of monoamine levels is a key characteristic of amphetamine-class compounds and is central to their effects on mood, arousal, and reward.

2.2. Serotonin 5-HT2A Receptor Agonism

This compound is also characterized as a serotonin 5-HT2A receptor agonist.[1] Activation of this receptor is associated with the psychoactive and potential therapeutic effects of several psychedelic compounds that have shown promise in treating SUDs.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Quantitative Preclinical Data

The publicly available quantitative data for this compound is limited. The following tables summarize the known information.

Table 1: In Vivo Psychoactive Potency

| Compound | Assay | Training Drug | Potency Relative to Training Drug | Reference |

| This compound | Drug Discrimination (Rats) | d-Amphetamine | ~1/10th | Higgs & Glennon, 1990[2] |

Table 2: Physicochemical Properties

| Property | Value | Method | Reference |

| Predicted XLogP3 | 2.5 | Computational | [1] |

Table 3: Receptor Binding and Functional Activity (Data currently unavailable in public literature)

| Target | Assay Type | Radioligand | Ki (nM) | EC50/IC50 (nM) | % Efficacy / Inhibition |

| 5-HT2A Receptor | Binding Assay | [3H]Ketanserin | N/A | N/A | N/A |

| 5-HT2A Receptor | Functional Assay (Ca2+ flux) | - | N/A | N/A | N/A |

| Dopamine Transporter (DAT) | Uptake Inhibition | [3H]Dopamine | N/A | N/A | N/A |

| Norepinephrine Transporter (NET) | Uptake Inhibition | [3H]Norepinephrine | N/A | N/A | N/A |

| Serotonin Transporter (SERT) | Uptake Inhibition | [3H]Serotonin | N/A | N/A | N/A |

N/A: Not Available in publicly accessible literature.

Experimental Protocols

Detailed experimental protocols for the key assays relevant to the preclinical evaluation of this compound are provided below. These represent standard methodologies and would require specific optimization for this compound.

4.1. Drug Discrimination Assay

This protocol is based on standard procedures for evaluating the stimulus properties of amphetamine-like compounds.

-

Subjects: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water, except during testing.

-

Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

-

Training:

-

Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

-

Once lever pressing is established, discrimination training begins. Prior to each session, rats are administered either d-amphetamine (e.g., 1 mg/kg, i.p.) or saline.

-

Following d-amphetamine administration, responses on one lever (the "drug" lever) are reinforced, while responses on the other lever (the "saline" lever) have no consequence. Following saline administration, the opposite is true.

-

Training continues until rats reliably respond on the correct lever (>80% of total responses) for at least 8 out of 10 consecutive sessions.

-

-

Testing:

-

On test days, various doses of this compound are administered.

-

The percentage of responses on the drug-appropriate lever is recorded. Full generalization is typically defined as >80% responding on the drug lever.

-

4.2. Receptor Binding Assay (Illustrative for 5-HT2A Receptor)

This protocol describes a competitive radioligand binding assay.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

-

[3H]Ketanserin (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Various concentrations of this compound.

-

Non-specific binding control (e.g., mianserin).

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]Ketanserin and varying concentrations of this compound in a 96-well plate.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

-

4.3. Monoamine Transporter Uptake Inhibition Assay (Illustrative for DAT)

This protocol outlines a method to assess the inhibition of dopamine uptake.

-

Materials:

-

Cells stably expressing the human dopamine transporter (DAT).

-

[3H]Dopamine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Various concentrations of this compound.

-

Non-specific uptake control (e.g., cocaine or GBR 12909).

-

-

Procedure:

-

Plate DAT-expressing cells in a 96-well plate.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Initiate uptake by adding a fixed concentration of [3H]Dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value for this compound.

-

Proposed Preclinical Development Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound for SUDs.

Discussion and Future Directions

The limited available data suggests that this compound possesses a pharmacological profile that warrants further investigation for the treatment of SUDs. Its dual action on monoamine systems and the 5-HT2A receptor presents a novel mechanism that could potentially address the complex neurobiology of addiction.

Future research should prioritize:

-

Comprehensive Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wide range of CNS targets.

-

In-depth Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound in relevant animal models.

-

Efficacy in Animal Models of Addiction: Evaluating the effects of this compound in models of drug self-administration, relapse, and craving.

-

Safety and Toxicology: Conducting thorough safety pharmacology and toxicology studies to establish a preliminary safety profile.

Conclusion

This compound represents an under-explored compound with a plausible mechanism of action for the treatment of substance use disorders. This technical guide consolidates the current preclinical knowledge and provides a framework for its future investigation. Rigorous preclinical studies are essential to elucidate its therapeutic potential and to determine if it warrants advancement into clinical development.

References

Ortetamine: A Technical Guide to its Legal Status, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortetamine, also known as 2-methylamphetamine, is a stimulant of the amphetamine class. Due to its structural relationship to methamphetamine, it is classified as a Schedule II controlled substance in the United States. This technical guide provides an in-depth overview of the legal status of this compound, its pharmacological profile, and detailed experimental protocols for its characterization. Given the limited specific data available for this compound, this guide leverages information from closely related and well-studied amphetamines to provide a comprehensive understanding of its likely properties and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Legal Status of this compound

This compound is explicitly controlled in several countries due to its close structural and pharmacological similarity to amphetamine and methamphetamine.

-

United States: this compound is considered a Schedule II controlled substance. This classification is based on its status as a positional isomer of methamphetamine.[1][2] The Controlled Substances Act (CSA) places substances with a high potential for abuse, a currently accepted medical use with severe restrictions, and the potential for severe psychological or physical dependence in Schedule II.[3][4][5]

-

Sweden: The Public Health Agency of Sweden classified this compound (2-methylamphetamine) as a narcotic substance on January 18, 2019.[1]

-

United Kingdom: this compound is considered a Class A drug.[1]

-

Germany: It is regulated under the New Psychoactive Substances Act (NpSG), permitting only industrial and scientific use.[1]

Pharmacology

The pharmacological profile of this compound is presumed to be similar to that of other amphetamine-class stimulants, primarily acting on monoamine neurotransmitter systems.

Mechanism of Action

This compound is expected to act as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters. This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its stimulant effects. The primary mechanism involves the reversal of transporter function.

Quantitative Pharmacological Data (Extrapolated)

| Compound | Transporter | Binding Affinity (Ki, nM) | Release (EC50, nM) | Uptake Inhibition (IC50, nM) |

| d-Amphetamine | DAT | 120 - 1,200 | 24.5 | 35 - 80 |